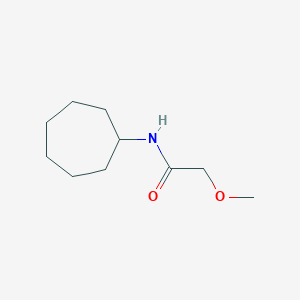![molecular formula C18H27NO3 B7645516 (3S)-1-[2-(1-adamantyl)acetyl]piperidine-3-carboxylic acid](/img/structure/B7645516.png)
(3S)-1-[2-(1-adamantyl)acetyl]piperidine-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3S)-1-[2-(1-adamantyl)acetyl]piperidine-3-carboxylic acid, also known as ACPD, is a chemical compound that has been widely studied for its potential therapeutic applications. This compound has been found to have a range of biochemical and physiological effects, making it an interesting area of research for scientists in various fields.
Mecanismo De Acción
(3S)-1-[2-(1-adamantyl)acetyl]piperidine-3-carboxylic acid acts as an agonist for the metabotropic glutamate receptor, specifically the mGluR1 and mGluR5 subtypes. This leads to the activation of intracellular signaling pathways, ultimately resulting in changes in neuronal activity and neurotransmitter release.
Biochemical and Physiological Effects:
The activation of mGluR1 and mGluR5 by this compound has been shown to have a range of biochemical and physiological effects. These include the modulation of synaptic plasticity, the regulation of calcium signaling, and the modulation of ion channels. This compound has also been shown to have neuroprotective effects, particularly in the context of ischemic injury.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (3S)-1-[2-(1-adamantyl)acetyl]piperidine-3-carboxylic acid in lab experiments is its specificity for mGluR1 and mGluR5. This allows for targeted manipulation of these receptors, without affecting other glutamate receptors. However, one limitation is the potential for off-target effects, particularly at high concentrations.
Direcciones Futuras
There are many potential future directions for research on (3S)-1-[2-(1-adamantyl)acetyl]piperidine-3-carboxylic acid. One area of interest is the development of more selective agonists for mGluR1 and mGluR5, which could have improved therapeutic potential. Another area of interest is the investigation of the role of this compound in other neurological processes, such as learning and memory. Additionally, the potential use of this compound in combination with other drugs or therapies is an area of ongoing research.
Métodos De Síntesis
(3S)-1-[2-(1-adamantyl)acetyl]piperidine-3-carboxylic acid can be synthesized through a variety of methods, including the reaction of 1-adamantanecarboxylic acid with piperidine and acetic anhydride. Other methods involve the use of alternative starting materials, such as 1-adamantanol or 1-adamantylamine.
Aplicaciones Científicas De Investigación
(3S)-1-[2-(1-adamantyl)acetyl]piperidine-3-carboxylic acid has been studied extensively for its potential therapeutic applications. It has been found to modulate glutamate receptors, which are involved in a range of neurological processes. This makes this compound a potential candidate for the treatment of conditions such as epilepsy, stroke, and neurodegenerative diseases.
Propiedades
IUPAC Name |
(3S)-1-[2-(1-adamantyl)acetyl]piperidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO3/c20-16(19-3-1-2-15(11-19)17(21)22)10-18-7-12-4-13(8-18)6-14(5-12)9-18/h12-15H,1-11H2,(H,21,22)/t12?,13?,14?,15-,18?/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKEOUVJJIKMACK-URZJAHPPSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CC23CC4CC(C2)CC(C4)C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](CN(C1)C(=O)CC23CC4CC(C2)CC(C4)C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3S)-1-[(2-chlorophenyl)methyl]-N-[2-(4-chlorophenyl)sulfanylethyl]piperidine-3-carboxamide](/img/structure/B7645434.png)
![1-[(1R,2R)-2-aminocyclohexyl]-3-(3-cyanophenyl)urea](/img/structure/B7645452.png)
![N-[(1R,2R)-2-aminocyclohexyl]thiophene-3-carboxamide](/img/structure/B7645458.png)

![4-[(4-Benzylpiperazin-1-yl)methyl]benzamide](/img/structure/B7645468.png)

![[2-(1-Benzyl-2,5-dimethylpyrrol-3-yl)-2-oxoethyl] 5-nitrothiophene-2-carboxylate](/img/structure/B7645483.png)


![N-[3-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)phenyl]cyclopropanecarboxamide](/img/structure/B7645506.png)

![N-(2,3-dihydro-1H-inden-5-yl)-2-imidazo[2,1-b][1,3]thiazol-6-ylacetamide](/img/structure/B7645527.png)
![2-[(4-Fluorophenyl)methyl]phthalazin-1-one](/img/structure/B7645538.png)
![ethyl 9-oxo-2,3-dihydro-1H-pyrrolo[2,1-b]quinazoline-6-carboxylate](/img/structure/B7645546.png)